molecular formula C19H19FN4O3 B2957379 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide CAS No. 920387-94-6

4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide

Cat. No.: B2957379
CAS No.: 920387-94-6
M. Wt: 370.384
InChI Key: YWTRHNMPFHYGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel inhibitor of human equilibrative nucleoside transporters . It has been studied for its potential in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring being a key component . More detailed structural analysis would require specific experimental data not available in the current search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Fe-Catalyzed Synthesis : A method for the industrial production of Flunarizine, a drug that belongs to calcium channel blockers and exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity, has been discussed. This synthesis approach could be relevant for structurally similar compounds like 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide in optimizing production processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

  • Serotonin 1A Receptors and Alzheimer's Disease : The use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying receptor densities in Alzheimer's disease highlights the potential for related compounds in neuroimaging and understanding neurodegenerative diseases (Kepe et al., 2006).

  • Antimicrobial Activity : Synthesized derivatives showing potent activity against bacterial strains like P. aeruginosa indicate the potential of structurally similar compounds for antimicrobial research and development (Mishra & Chundawat, 2019).

  • Antineoplastic Applications : The study of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, reveals insights into metabolism and potential pathways for related compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

  • Dopamine Antagonism and Potential Antipsychotics : Research into conformationally restricted analogues of substituted benzamide and their dopamine antagonistic activity offers a basis for developing novel antipsychotic drugs, potentially relevant for analogues of the compound (van Wijngaarden et al., 1987).

Properties

IUPAC Name

4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-16(15)23-9-11-24(12-10-23)19(27)18(26)22-14-7-5-13(6-8-14)17(21)25/h1-8H,9-12H2,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTRHNMPFHYGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.